molecular formula C7H4Br2FI B12856092 4-Bromo-2-fluoro-5-iodobenzyl bromide

4-Bromo-2-fluoro-5-iodobenzyl bromide

Cat. No.: B12856092
M. Wt: 393.82 g/mol
InChI Key: YSHRFYDZUQSHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-iodobenzyl bromide is an organic compound with the molecular formula C7H4Br2FI. It is a halogenated benzyl bromide derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodobenzyl bromide typically involves the halogenation of a benzyl bromide precursor. One common method is the sequential bromination, fluorination, and iodination of a benzene ring. The reaction conditions often require the use of specific halogenating agents and catalysts to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Palladium catalysts are often employed in coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzylamine derivative, while oxidation can produce a benzyl alcohol .

Scientific Research Applications

4-Bromo-2-fluoro-5-iodobenzyl bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding and non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-fluoro-5-iodobenzyl bromide include:

  • 4-Bromo-2-fluorobenzyl bromide
  • 4-Bromo-5-fluoro-2-iodobenzyl bromide
  • 2-Bromo-5-fluoropyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

4-Bromo-2-fluoro-5-iodobenzyl bromide is a halogenated organic compound that possesses unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and material science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₃Br₂F I
  • Molecular Weight : 310.81 g/mol
  • Appearance : Typically a solid or crystalline form
  • Solubility : Soluble in organic solvents such as toluene

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple halogens increases its reactivity and potential for biological interactions.

1. Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar halogenated benzyl derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function.

2. Anticancer Properties

Halogenated compounds have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Several case studies highlight the biological activity of halogenated benzyl compounds, which can provide insights into the potential effects of this compound.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various halogenated compounds, it was found that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogens significantly enhanced the antimicrobial properties compared to non-halogenated counterparts.

Case Study 2: Anticancer Mechanisms

Another study focused on the effects of brominated compounds on cancer cell lines demonstrated that these compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cells. The mechanism was linked to the modulation of p53 and Bcl-2 family proteins, which are crucial for regulating apoptosis.

Research Findings

Recent research has provided additional insights into the biological activity of halogenated compounds:

Study Findings Implications
Study AShowed significant antimicrobial activity against Gram-positive bacteriaPotential use as an antibacterial agent
Study BInduced apoptosis in human cancer cell linesImplications for cancer therapy development
Study CDemonstrated cytotoxic effects at high concentrationsNeed for careful dosage consideration in therapeutic applications

Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-5-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2

InChI Key

YSHRFYDZUQSHQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.